molecular formula C9H11N3O3 B13536404 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13536404
M. Wt: 209.20 g/mol
InChI Key: WSMJKBXOBIAVKU-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring, with a hydroxyl group and a carboxylic acid group

Preparation Methods

The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid (also known as CID 61252399) is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H11N3O3C_9H_{11}N_3O_3. The compound features a pyrrolidine ring substituted with a pyrimidine group, which is believed to contribute to its biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC9H11N3O3
SMILESC1C(CN(C1C(=O)O)C2=NC=NC=C2)O
InChIInChI=1S/C9H11N3O3/c13...
InChIKeyWSMJKBXOBIAVKU-UHFFFAOYSA-N

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, derivatives with β-amino acid moieties have shown promising activity against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Although specific data on this compound is limited, its structural analogs suggest a potential for antiviral activity through mechanisms such as inhibition of viral replication or interference with viral protein functions .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Research on related pyrimidine derivatives has demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory responses. For example, certain pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could similarly modulate inflammatory pathways.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, based on analogs and related compounds, it is hypothesized that the compound may interact with specific enzymes or receptors involved in viral replication and inflammation. Such interactions could lead to downstream effects that inhibit disease processes.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, several studies involving structurally similar compounds provide insight into its potential applications:

  • Antiviral Activity : Compounds with similar structures have been tested against HSV and TMV, showing effective inhibition at concentrations around 500 μg/mL .
  • Anti-inflammatory Activity : Pyrimidine derivatives have shown effective COX inhibition with IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

4-hydroxy-1-pyrimidin-4-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c13-6-3-7(9(14)15)12(4-6)8-1-2-10-5-11-8/h1-2,5-7,13H,3-4H2,(H,14,15)

InChI Key

WSMJKBXOBIAVKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C2=NC=NC=C2)O

Origin of Product

United States

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